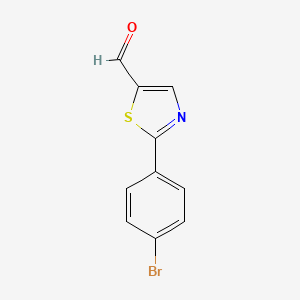

2-(4-Bromophenyl)thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAXARYULRUREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661673 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-78-0 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-bromophenyl)thiazole-5-carbaldehyde, a pivotal intermediate in contemporary drug discovery and materials science. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The title compound, featuring a reactive aldehyde and a synthetically versatile bromophenyl group, serves as a crucial building block for constructing complex molecular architectures with potential therapeutic applications, including anti-cancer and antimicrobial agents.[4][5][6] This document details the prevalent and most efficient synthetic strategies, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale governing procedural choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the preparation of this valuable compound.

Introduction and Strategic Overview

The 2-aryl-thiazole-5-carbaldehyde framework is a cornerstone for the synthesis of a diverse array of biologically active molecules. The aldehyde functionality at the C5 position is a versatile handle for subsequent chemical transformations such as Knoevenagel condensations, reductive aminations, and Wittig reactions, enabling the elaboration of the core structure.[4] The 4-bromophenyl substituent at the C2 position provides a strategic site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

-

Strategy A: Convergent Ring Formation. This approach involves the construction of the thiazole ring from precursors that already contain the necessary carbon framework, a classic example being the Hantzsch thiazole synthesis.[7][8] While direct, this strategy can be hampered by the limited availability or stability of the required α-haloketoaldehyde starting material.

-

Strategy B: Post-Cyclization Functionalization. This highly effective two-step strategy involves first synthesizing the stable 2-(4-bromophenyl)thiazole core, followed by the regioselective introduction of the formyl group at the C5 position. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and excellent regiocontrol on electron-rich heterocyclic systems like thiazoles.[9][10]

Due to its reliability, scalability, and the commercial availability of starting materials, Strategy B is the preferred and most widely applied method in both academic and industrial settings. This guide will focus principally on this robust pathway.

Target Compound Profile

| Property | Value | Reference |

| IUPAC Name | 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | |

| CAS Number | 21166-30-3 | [11] |

| Molecular Formula | C₁₀H₆BrNOS | [11] |

| Molecular Weight | 268.13 g/mol | [11] |

| Appearance | Typically a solid | [12] |

Preferred Synthetic Pathway: Hantzsch Synthesis followed by Vilsmeier-Haack Formylation

This robust two-stage process provides a reliable and efficient route to the target compound. The workflow begins with the construction of the thiazole ring system, followed by the introduction of the aldehyde.

Caption: Overall workflow for the preferred two-stage synthesis.

Stage 1: Synthesis of 2-(4-Bromophenyl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[8] In this protocol, 4-bromothiobenzamide reacts with a synthetic equivalent of 2-bromoacetaldehyde, such as 1,1-diethoxy-2-bromoethane, which releases the aldehyde under acidic reaction conditions.

Mechanism Insight: The reaction is initiated by a nucleophilic S-alkylation of the thioamide sulfur onto the α-carbon of the halo-compound (Sₙ2 reaction).[7][8] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to yield the stable, aromatic thiazole ring.[8]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiobenzamide (10.0 g, 46.3 mmol, 1.0 equiv).

-

Solvent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the thioamide.

-

Reactant Addition: To the stirred solution, add 1,1-diethoxy-2-bromoethane (10.0 g, 50.7 mmol, 1.1 equiv).

-

Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure.

-

Precipitation: Pour the concentrated mixture into 200 mL of cold water with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water (3 x 50 mL) to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(4-bromophenyl)thiazole as a solid. Dry the product under vacuum.

Stage 2: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[10] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9]

Mechanism Insight: The thiazole ring is an electron-rich heterocycle. The C5 position is particularly nucleophilic and susceptible to electrophilic attack, driven by the electron-donating nature of the ring's sulfur atom.[1] The Vilsmeier reagent undergoes an electrophilic aromatic substitution reaction at the C5 position. The resulting iminium ion intermediate is stable until it is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[10]

Caption: Logical workflow of the Vilsmeier-Haack formylation step.

-

Vilsmeier Reagent Preparation (Caution: Exothermic): In a three-neck 250 mL round-bottom flask fitted with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (30 mL). Cool the flask to 0 °C in an ice-water bath.

-

POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (6.5 mL, 70.0 mmol, 1.5 equiv) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(4-bromophenyl)thiazole (11.2 g, 46.6 mmol, 1.0 equiv) in anhydrous DMF (20 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 300 g of crushed ice with vigorous stirring.

-

Hydrolysis and Neutralization: Stir the resulting slurry for 1 hour. Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 100 mL).

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Product Characterization

A successful synthesis should be confirmed by standard analytical techniques. The expected data provides a benchmark for researchers to validate their results.

| Analysis | Expected Results |

| ¹H NMR | Signals expected for the 4-bromophenyl group (two doublets, ~7.6-7.8 ppm), a singlet for the thiazole C4-H (~8.3-8.5 ppm), and a singlet for the aldehyde proton (-CHO) (~9.9-10.1 ppm). |

| ¹³C NMR | Signals for the bromophenyl carbons, thiazole ring carbons (C2, C4, C5), and a characteristic downfield signal for the aldehyde carbonyl carbon (~185-190 ppm).[13] |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ at ~268/270, showing the characteristic isotopic pattern for a single bromine atom. |

| FT-IR | A strong carbonyl (C=O) stretching band for the aldehyde at ~1680-1700 cm⁻¹. |

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Brominated Compounds: Generally toxic and irritants. Avoid inhalation and skin contact.

-

DMF: A potential reproductive toxin. Use in a fume hood and avoid skin contact.

-

Work-up Procedures: The quenching and neutralization steps of the Vilsmeier-Haack reaction are exothermic and involve gas evolution (CO₂). Perform these steps slowly and with efficient cooling and stirring to maintain control.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving an initial Hantzsch condensation to form the 2-(4-bromophenyl)thiazole core, followed by a regioselective Vilsmeier-Haack formylation. This pathway is advantageous due to its high efficiency, predictable regiochemistry, and the use of readily accessible starting materials. The resulting product is a highly valuable and versatile intermediate, poised for further elaboration in the synthesis of novel compounds for pharmaceutical and materials science applications. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently execute this important chemical transformation.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. chem.ucla.edu.

-

Boutaleb, T., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.

-

ChemicalBook. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis. chemicalbook.com.

-

ResearchGate. Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine. researchgate.net.

-

BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. benchchem.com.

-

Organic Chemistry Portal. Synthesis of thiazoles. organic-chemistry.org.

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.

-

Tokyo Chemical Industry Co., Ltd. Vilsmeier-Haack Reaction. tcichemicals.com.

-

Sigma-Aldrich. 4-(4-Bromophenyl)thiazole-2-carbaldehyde. sigmaaldrich.com.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org.

-

Chem-Impex International. 2-(4-Bromophenyl)thiazole-4-carbaldehyde. chemimpex.com.

-

ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. researchgate.net.

-

Wikipedia. Vilsmeier–Haack reaction. en.wikipedia.org.

-

ResearchGate. One-step preparation of 2,4-disubstituted thiazole molecules. researchgate.net.

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ncbi.nlm.nih.gov.

-

National Institutes of Health. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ncbi.nlm.nih.gov.

-

Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. patents.google.com.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. mdpi.com.

-

ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). researchgate.net.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. pharmaguideline.com.

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. mdpi.com.

-

BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.com.

-

PubMed. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. pubmed.ncbi.nlm.nih.gov.

-

Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. derpharmachemica.com.

-

Sigma-Aldrich. 4-(4-bromophenyl)thiazole-2-carbaldehyde. sigmaaldrich.com.

-

BenchChem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. benchchem.com.

-

ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. pubs.acs.org.

-

Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. patents.google.com.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 3. bepls.com [bepls.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. 4-(4-Bromophenyl)thiazole-2-carbaldehyde 383142-67-4 [sigmaaldrich.com]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Bromophenyl)thiazole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)thiazole-5-carbaldehyde. This heterocyclic compound, featuring a thiazole core linked to a bromophenyl group and bearing a reactive aldehyde functionality, serves as a valuable building block in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical characteristics, and spectroscopic profile. Detailed protocols for its synthesis, primarily through the formylation of a 2-arylthiazole precursor, are presented with mechanistic insights. Furthermore, the guide explores the reactivity of the aldehyde group in key synthetic transformations and discusses the compound's emerging role in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a privileged five-membered heterocyclic motif containing both sulfur and nitrogen atoms.[1][2] This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active natural products, including Vitamin B1 (Thiamine).[2] The incorporation of a thiazole nucleus can impart diverse pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

The this compound molecule combines three key features that make it a highly versatile synthetic intermediate:

-

The Thiazole Core: Provides a stable aromatic scaffold that is amenable to further functionalization and is known to interact with various biological targets.

-

The 4-Bromophenyl Group: The bromine atom serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity and the construction of more complex architectures.

-

The 5-Carbaldehyde Group: This reactive aldehyde functionality is a gateway for a multitude of chemical transformations, including the formation of Schiff bases, alkenes (via Wittig and Horner-Wadsworth-Emmons reactions), and carbon-carbon bonds through aldol and Knoevenagel condensations.[5]

This guide will provide a detailed exploration of these features, offering both theoretical understanding and practical protocols for the use of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

General Properties

The fundamental properties of the compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 914348-78-0 |

| Molecular Formula | C₁₀H₆BrNOS |

| Molecular Weight | 268.13 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Profile (Predicted and Representative Data)

Due to the limited availability of published experimental spectra for this specific isomer, the following data is based on established principles of spectroscopic analysis for analogous structures.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet, typically downfield, in the range of δ 9.8-10.2 ppm.

-

Thiazole Proton (H4): A singlet for the proton at the C4 position of the thiazole ring, expected around δ 8.0-8.5 ppm.

-

Bromophenyl Protons: Two doublets, characteristic of a 1,4-disubstituted benzene ring, in the aromatic region (δ 7.5-8.0 ppm). These will appear as an AA'BB' system.

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

-

Thiazole Carbons: The C2, C4, and C5 carbons will have characteristic shifts. C2, being attached to both heteroatoms and the phenyl ring, will be significantly downfield.

-

Bromophenyl Carbons: Four signals for the aromatic carbons, with the carbon attached to the bromine atom (C-Br) showing a characteristic shift.

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1685-1710 cm⁻¹, characteristic of an aromatic aldehyde.[6][7]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6][8] The presence of the lower wavenumber band is particularly diagnostic for an aldehyde.[6]

-

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 267 and 269, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9][10]

-

Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO), the bromine atom (-Br), and cleavage of the thiazole ring.

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process: first, the construction of the 2-(4-bromophenyl)thiazole core, followed by the introduction of the aldehyde group at the C5 position.

Synthesis of the 2-(4-Bromophenyl)thiazole Precursor

A common method for the synthesis of 2-arylthiazoles is the Hantzsch thiazole synthesis or through modern cross-coupling strategies. A representative cross-coupling approach is outlined below.[11]

Diagram of the Synthesis of 2-(4-bromophenyl)thiazole

Caption: Synthesis of the thiazole precursor via a Negishi-type cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)thiazole [11]

-

Reaction Setup: Dissolve 2-bromothiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Grignard Formation: Slowly add a solution of isopropylmagnesium chloride in THF to the cooled solution. Stir the reaction mixture for 1 hour at this temperature.

-

Rationale: The Grignard reagent is formed to create a nucleophilic thiazole species.

-

-

Transmetalation: Add zinc chloride-tetramethylethylenediamine (TMEDA) complex to the reaction mixture and stir at room temperature for 1 hour.

-

Rationale: Transmetalation from magnesium to zinc creates a less reactive organozinc species, which is more suitable for the subsequent palladium-catalyzed cross-coupling and minimizes side reactions.

-

-

Cross-Coupling: Add 1-bromo-4-iodobenzene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Heat the mixture to reflux and stir for 1.5 hours.

-

Rationale: The palladium catalyst facilitates the coupling between the organozinc reagent and the aryl halide. 1-bromo-4-iodobenzene is used as the iodine is more reactive in the oxidative addition step of the catalytic cycle.

-

-

Work-up and Purification: After cooling, quench the reaction and extract the product with an organic solvent. Purify the crude product by silica gel column chromatography to yield 2-(4-bromophenyl)thiazole.

Formylation of 2-(4-Bromophenyl)thiazole: The Vilsmeier-Haack Reaction

The introduction of the aldehyde group at the C5 position of the thiazole ring can be effectively achieved using the Vilsmeier-Haack reaction.[12][13][14] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[12][15]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction for the formylation of the thiazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring under an inert atmosphere.

-

Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion.

-

-

Reaction with Thiazole: Add a solution of 2-(4-bromophenyl)thiazole in DMF to the freshly prepared Vilsmeier reagent. Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Rationale: The electron-rich thiazole ring acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. The substitution occurs at the C5 position, which is activated for electrophilic attack.

-

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium hydroxide or sodium acetate solution).

-

Rationale: The aqueous work-up hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

-

Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The aldehyde group of this compound is a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[16][17] This reaction is a powerful tool for forming new carbon-carbon double bonds.[18]

Diagram of a Knoevenagel Condensation Workflow

Caption: General workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[19][20] This reaction is highly valuable for the stereoselective synthesis of alkenes.[20][21]

Experimental Protocol: General Wittig Reaction

-

Ylide Formation: Prepare the Wittig reagent by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

-

Rationale: The strong base deprotonates the phosphonium salt to form the nucleophilic ylide.

-

-

Reaction with Aldehyde: Add a solution of this compound to the ylide solution at low temperature. Allow the reaction to warm to room temperature and stir until completion.

-

Rationale: The ylide attacks the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[22]

-

-

Work-up and Purification: Quench the reaction and purify the resulting alkene product using standard techniques.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest to researchers in drug discovery and materials science.

-

Anticancer Agents: Thiazole derivatives have been extensively investigated as potential anticancer agents.[3] The ability to elaborate the aldehyde and the bromophenyl moieties allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency against various cancer cell lines.

-

Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs.[2] Derivatives of this compound can be synthesized and screened for activity against a range of bacterial and fungal pathogens.[23]

-

Molecular Probes and Dyes: The conjugated system of the 2-arylthiazole core can be extended through reactions at the aldehyde position to create compounds with interesting photophysical properties, making them potential candidates for use as fluorescent probes or dyes.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in various fields of chemical research. Its well-defined structure, coupled with the versatile reactivity of its functional groups, provides a robust platform for the synthesis of complex molecules. This guide has provided a detailed overview of its chemical properties, reliable synthetic protocols, and key reactions. As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this compound in driving innovation is undeniable.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Retrieved from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 24(1), 1256-1268. Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 221-235. Retrieved from [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023). Results in Chemistry, 5, 100898. Retrieved from [Link]

-

Understanding Thiazole-5-carboxaldehyde (CAS 1003-32-3): Properties and Chemical Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Organic Synthesis with Thiazole-5-carboxaldehyde: Key Applications and Sourcing Tips. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). Journal of the American Society for Mass Spectrometry, 25(7), 1195-1204. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega, 9(17), 18981-19013. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig reaction. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2024). Save My Exams. Retrieved from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1156. Retrieved from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). University of Lethbridge. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1729. Retrieved from [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules, 28(4), 1859. Retrieved from [Link]

-

Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

-

IR: aldehydes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (2019). BMC Chemistry, 13(1), 62. Retrieved from [Link]

-

2-Arylthiazole-5-carboxylates 10a-d Prepared. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. (2022). The Journal of Organic Chemistry, 87(22), 15097-15107. Retrieved from [Link]

-

Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. (2022). The Journal of Organic Chemistry, 87(22), 15097-15107. Retrieved from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). International Journal of ChemTech Research, 7(1), 221-226. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube. Retrieved from [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). Molecules, 27(19), 6649. Retrieved from [Link]

-

The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Retrieved from [Link]

-

Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2007). Catalysis Communications, 8(10), 1549-1552. Retrieved from [Link]

-

Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. (2024). Journal of Molecular Structure, 1303, 137554. Retrieved from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

NMR chemical shift values and 2D NMR correlations diagram for compounds 3 a. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular peaks of bromide compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2021). International Journal of Pharmaceutical Sciences and Research, 12(1), 1-17. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. savemyexams.com [savemyexams.com]

- 10. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. Knoevenagel Condensation [organic-chemistry.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Wittig_reaction [chemeurope.com]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for their diverse biological activities, and the introduction of a bromophenyl group and a reactive carbaldehyde moiety offers a versatile scaffold for further chemical modifications in drug discovery and the development of novel organic materials.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectroscopic characteristics to aid in its identification, characterization, and application.

Molecular Structure and Key Features

This compound possesses a core structure consisting of a thiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a carbaldehyde group. The presence of the electronegative bromine atom and the electron-withdrawing aldehyde group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is an analysis of the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.60 | Singlet | 1H | Thiazole proton (H-4) |

| ~7.85 | Doublet | 2H | Aromatic protons (ortho to thiazole) |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to bromine) |

Interpretation and Causality:

-

Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its direct attachment to the aromatic thiazole ring. This results in its characteristic downfield chemical shift.

-

Thiazole Proton (H-4) (~8.60 ppm): The single proton on the thiazole ring is expected to appear as a singlet at a downfield region. Its chemical shift is influenced by the anisotropic effect of the aromatic ring system and the electron-withdrawing nature of the adjacent aldehyde group.

-

Aromatic Protons (~7.85 and ~7.70 ppm): The four protons on the 4-bromophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating thiazole ring are shifted slightly upfield compared to those ortho to the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde carbon (C=O) |

| ~168.0 | Thiazole carbon (C-2) |

| ~150.0 | Thiazole carbon (C-5) |

| ~145.0 | Thiazole carbon (C-4) |

| ~132.5 | Aromatic carbon (ipso- to thiazole) |

| ~132.0 | Aromatic carbons (ortho to bromine) |

| ~129.0 | Aromatic carbons (ortho to thiazole) |

| ~125.0 | Aromatic carbon (ipso- to bromine) |

Interpretation and Causality:

-

Aldehyde Carbon (~185.0 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing at a very low field.

-

Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the nitrogen and sulfur heteroatoms and the attached substituents. The C-2 carbon, bonded to the nitrogen and the bromophenyl group, is expected to be significantly deshielded.

-

Aromatic Carbons: The chemical shifts of the carbons in the bromophenyl ring are characteristic of a para-substituted system. The carbon atom attached to the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect of bromine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 267/269 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 239/241 | [M-CO]⁺ |

| 188 | [M-Br]⁺ |

| 154 | [C₇H₄NS]⁺ |

Interpretation and Causality:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7][8] Common fragmentation pathways for such aromatic aldehydes include the loss of a carbon monoxide molecule (CO) and the cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1580 | Medium-Strong | Aromatic C=C stretch |

| ~1470 | Medium | Thiazole ring stretch |

| ~1070 | Strong | C-Br stretch |

Interpretation and Causality:

-

Aldehyde Group: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group, often appearing as a doublet due to Fermi resonance.[9][10]

-

Aromatic and Thiazole Rings: The absorptions in the 3100-3000 cm⁻¹ and ~1580 cm⁻¹ regions correspond to the C-H and C=C stretching vibrations of the aromatic rings, respectively.

-

C-Br Bond: The strong absorption around 1070 cm⁻¹ is indicative of the C-Br stretching vibration.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the compound.

References

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

-

Badea, M., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-ol. Molbank, 2020(2), M1133. Available at: [Link]

-

Chobot, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11821. Available at: [Link]

-

Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Li, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(5), 923-941. Available at: [Link]

-

Guido, F., et al. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169-178. Available at: [Link]

-

Swenson, D. H., & Yourick, J. J. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)thiazole-5-carbaldehyde (CAS No. 914348-78-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, safety protocols, and its significant role as a precursor in the development of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted thiazole derivative characterized by a bromophenyl group at the 2-position and a formyl (aldehyde) group at the 5-position of the thiazole ring. This strategic arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 914348-78-0 | [1][2] |

| Molecular Formula | C₁₀H₆BrNOS | |

| Molecular Weight | 268.13 g/mol | |

| Synonyms | 2-(4-Bromophenyl)-5-thiazolecarboxaldehyde |

Strategic Importance in Research and Development

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals. The presence of the bromophenyl moiety and the reactive aldehyde group on this core structure in this compound offers several advantages in drug discovery and materials science:

-

Medicinal Chemistry: The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries.[3][4] The bromophenyl group provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. Derivatives of similar brominated thiazoles have shown promise as anticancer and antimicrobial agents.[3][4]

-

Materials Science: The conjugated system of the bromophenyl and thiazole rings suggests potential applications in the development of organic electronics and fluorescent probes.

Plausible Synthetic Pathways

Step 1: Synthesis of the 2-(4-Bromophenyl)thiazole Intermediate

The initial step would involve the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide.

Reaction:

-

α-Haloketone: 2-Bromo-1-(4-bromophenyl)ethanone

-

Thioamide: Thioformamide

Detailed Protocol (Conceptual):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add an equimolar amount of thioformamide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-(4-bromophenyl)thiazole.

Step 2: Formylation of the Thiazole Ring

The introduction of the aldehyde group at the 5-position of the thiazole ring can be achieved via an electrophilic substitution reaction, most commonly the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Reaction:

-

Substrate: 2-(4-Bromophenyl)thiazole

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)

Detailed Protocol (Conceptual):

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 2-(4-bromophenyl)thiazole intermediate in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature low.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic. This step should be performed with caution as it can be exothermic. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Anticipated)

While specific experimental data for this compound is not available in the cited literature, the following are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

A singlet for the proton at the 4-position of the thiazole ring.

-

A set of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the range of δ 180-195 ppm.

-

Signals for the carbon atoms of the thiazole and bromophenyl rings in the aromatic region (δ 110-160 ppm).

-

-

FTIR (Infrared Spectroscopy):

-

A strong carbonyl (C=O) stretching vibration for the aldehyde group, typically around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons.

-

C=C and C=N stretching vibrations characteristic of the thiazole and benzene rings.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 268.13 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.

-

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on structurally related compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be logically approached through established and reliable synthetic methodologies. As research in this area continues, it is anticipated that more detailed characterization and application data for this compound will become available.

References

-

Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024, April 16). Retrieved January 1, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4). Retrieved January 1, 2026, from [Link]

-

Formylation reactions of some thiazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO - Indian Academy of Sciences. (2019, June 21). Retrieved January 1, 2026, from [Link]

-

2-(2-Bromophenyl)thiazole-4-carbaldehyde | C10H6BrNOS | CID 53249852 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 1, 2026, from [Link]

-

ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid - Der Pharma Chemica. (n.d.). Retrieved January 1, 2026, from [Link]

-

SynChem, Inc. (n.d.). Retrieved January 1, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved January 1, 2026, from [Link]

-

Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]

-

ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 1, 2026, from [Link]

Sources

- 1. 914348-78-0 this compound AKSci W9407 [aksci.com]

- 2. This compound, CasNo.914348-78-0 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Starting materials for 2-(4-Bromophenyl)thiazole-5-carbaldehyde synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Bromophenyl)thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The specific derivative, this compound, serves as a critical intermediate for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde and the potential for further functionalization at the bromine-substituted phenyl ring. This guide provides a detailed exploration of the primary synthetic strategies and the requisite starting materials for the preparation of this valuable building block.

Strategic Approaches to Synthesis

The construction of this compound can be broadly categorized into two primary synthetic routes:

-

Direct Thiazole Ring Construction (Hantzsch Synthesis and its Variations): This classical and highly versatile method involves the condensation of a thioamide with an α-halocarbonyl compound to directly form the thiazole ring.[1][3][4][5][6]

-

Post-Synthetic Modification of a Pre-formed Thiazole Ring: This approach entails the synthesis of a 2-(4-bromophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the 5-position, typically through an electrophilic formylation reaction.[7]

The selection of a particular strategy is often dictated by the availability of starting materials, desired scale of the reaction, and the potential for substituent diversification.

Strategy 1: Direct Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[3][4][6][8] The core transformation involves the reaction of a thioamide with an α-haloketone or α-haloaldehyde. To synthesize this compound, the key starting materials are 4-Bromothiobenzamide and a suitable 3-halo-2-oxopropanal derivative .

Starting Material 1: 4-Bromothiobenzamide

4-Bromothiobenzamide provides the 2-(4-bromophenyl) fragment of the target molecule. Its synthesis is crucial and can be achieved through several reliable methods.

Synthesis of 4-Bromothiobenzamide from 4-Bromobenzonitrile

A common and efficient method for the synthesis of thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[9]

Caption: Synthesis of 4-Bromothiobenzamide from 4-Bromobenzonitrile.

Experimental Protocol: Synthesis of 4-Bromothiobenzamide [9]

-

Prepare a slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) in DMF (40 mL).

-

To this slurry, add 4-bromobenzonitrile (11.0 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the resulting mixture into water (100 mL).

-

Collect the precipitated solid by filtration.

-

Resuspend the product in 1 N HCl (50 ml) and stir for an additional 30 minutes.

-

Filter the solid and wash with excess water.

-

Recrystallize the product from chloroform to obtain pure 4-bromothiobenzamide.

| Reagent | Molar Eq. | Purpose |

| 4-Bromobenzonitrile | 1.0 | Starting material |

| Sodium Hydrogen Sulfide | ~2.0 | Sulfide source |

| Magnesium Chloride | 1.0 | Activator |

| DMF | Solvent | Reaction medium |

Starting Material 2: 3-Halo-2-oxopropanal Derivatives

The second key component for the Hantzsch synthesis is a three-carbon α-haloaldehyde or a synthetic equivalent that will form the C4-C5-aldehyde portion of the thiazole ring. These compounds can be reactive and are often used in situ or as their more stable acetal derivatives. A common precursor is 2,3-dihalopropanal.

The reaction of 4-bromothiobenzamide with a 3-halo-2-oxopropanal derivative directly yields the desired thiazole-5-carbaldehyde.

Caption: Hantzsch synthesis of the target compound.

Strategy 2: Synthesis of 2-(4-Bromophenyl)thiazole Core Followed by Formylation

This alternative strategy involves the initial synthesis of the 2-(4-bromophenyl)thiazole core, followed by the introduction of the aldehyde group at the 5-position. This can be advantageous if the formylation precursors are more readily available or easier to handle.

Step 1: Synthesis of the 2-(4-Bromophenyl)thiazole Core

The 2-(4-bromophenyl)thiazole core can be synthesized via a Hantzsch reaction between 4-bromothiobenzamide and a 2-haloacetaldehyde or its synthetic equivalent. A common and stable precursor for 2-haloacetaldehyde is 2-bromo-1,1-diethoxyethane.

A closely related and well-documented synthesis is that of 2-amino-4-(4-bromophenyl)thiazole, which utilizes the readily available starting materials p-bromoacetophenone and thiourea.[10]

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole [10]

-

React p-bromoacetophenone with thiourea in the presence of a catalytic amount of iodine.

-

The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, can be isolated and purified.

While this provides a related thiazole, converting the 2-amino group to a hydrogen to obtain the desired 2-(4-bromophenyl)thiazole would require additional steps such as a diazotization followed by reduction.

A more direct route to the 2-(4-bromophenyl)thiazole core involves the reaction of 4-bromothiobenzamide and an appropriate α-haloacetaldehyde equivalent.

Step 2: Formylation of the 2-(4-Bromophenyl)thiazole Core

Once the 2-(4-bromophenyl)thiazole is obtained, the carbaldehyde group can be introduced at the 5-position via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[7]

The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack formylation of the thiazole core.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [7]

-

Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(4-bromophenyl)thiazole to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, or gently heat as required, monitoring by TLC.

-

Quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

| Reagent | Molar Eq. | Purpose |

| 2-(4-Bromophenyl)thiazole | 1.0 | Substrate |

| POCl₃ | 1.1 - 1.5 | Vilsmeier reagent component |

| DMF | Solvent/Reagent | Vilsmeier reagent component |

Summary of Starting Materials

| Synthetic Strategy | Key Starting Materials |

| Direct Hantzsch Synthesis | 1. 4-Bromothiobenzamide2. 3-Halo-2-oxopropanal (or equivalent) |

| Core Synthesis & Formylation | 1. 4-Bromothiobenzamide2. 2-Haloacetaldehyde (or equivalent)3. POCl₃ and DMF (for formylation) |

| Alternative Core Synthesis | 1. p-Bromoacetophenone2. Thiourea |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between a direct Hantzsch synthesis and a two-step approach involving the formylation of a pre-formed thiazole core will depend on laboratory-specific factors including the commercial availability and cost of the starting materials. Both routes offer robust and scalable methods for accessing this important synthetic intermediate, which is of significant interest to the drug development community. Careful consideration of the reactivity and handling requirements of the reagents, particularly the α-halocarbonyl compounds and the Vilsmeier reagent, is essential for successful and safe synthesis.

References

-

Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1333. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

-

Özdemir, A., et al. (2015). Synthesis and formylation reaction of 4‐(4‐bromophenyl)thiazol‐2‐amine... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2473. [Link]

-

Li, Y., et al. (2015). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 20(7), 12531-12544. [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Sulthana, N., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(14), 5484. [Link]

-

Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

-

Cotor, D. C., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3245. [Link]

-

BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 616-646. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. [Link]

- Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Thiazole Synthesis: A Technical Guide for Modern Drug Discovery

Abstract

First described in 1887 by Arthur Hantzsch, the synthesis of a thiazole ring from an α-haloketone and a thioamide remains a cornerstone of heterocyclic chemistry.[1][2] Its enduring relevance is a testament to its reliability, high yields, and the pharmacological significance of the thiazole scaffold. Thiazole moieties are prevalent in a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, from its core mechanistic principles to modern, high-efficiency protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and explore contemporary modifications that enhance the sustainability and efficiency of this classic transformation.

The Core Mechanism: A Symphony of Nucleophilicity and Cyclization

The Hantzsch synthesis is a robust method for constructing the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen.[4] The overall transformation involves the condensation of an α-haloketone with a thioamide, resulting in the formation of a substituted thiazole and the elimination of water and a hydrogen halide.[4] The reaction's success hinges on a well-orchestrated sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The generally accepted mechanism proceeds through the following key steps:

-

Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This bimolecular nucleophilic substitution (S_N2) displaces the halide leaving group. The reactivity of the α-haloketone is significantly enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond.[5]

-

Intramolecular Cyclization: Following the initial S_N2 reaction, the nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole scaffold.

-

Dehydration: The cyclic intermediate then undergoes dehydration, losing a molecule of water to form the final, stable aromatic thiazole ring. The aromaticity of the product is a significant driving force for this final step.

dot graph Hantzsch_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for reactants and intermediates Reactants [label="α-Haloketone + Thioamide", fillcolor="#F1F3F4"]; Intermediate1 [label="S-Alkylation Intermediate", fillcolor="#F1F3F4"]; Intermediate2 [label="Cyclic Hemiaminal Intermediate", fillcolor="#F1F3F4"]; Product [label="Substituted Thiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing reaction steps Reactants -> Intermediate1 [label="1. Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization"]; Intermediate2 -> Product [label="3. Dehydration"]; } "Hantzsch Thiazole Synthesis Mechanism"

Mechanistic Nuances and Regioselectivity

While the general mechanism is straightforward, several factors can influence the reaction's outcome, particularly its regioselectivity when using unsymmetrical thioamides.

-